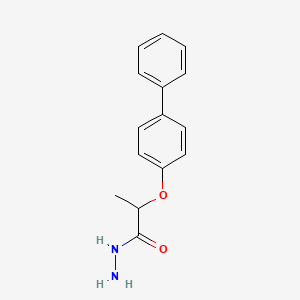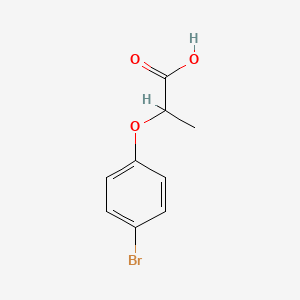![molecular formula C14H7ClF6O3S B1336014 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride CAS No. 885950-90-3](/img/structure/B1336014.png)
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride is a chemical compound with the CAS Number: 885950-95-8 . It has a molecular weight of 388.72 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 3’,5’-bis (trifluoromethyl) [1,1’-biphenyl]-4-sulfonyl chloride . The InChI code for this compound is 1S/C14H7ClF6O2S/c15-24(22,23)12-3-1-8(2-4-12)9-5-10(13(16,17)18)7-11(6-9)14(19,20)21/h1-7H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 388.72 . It is a white to yellow solid and is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
This compound is utilized in the synthesis of pyrazole derivatives, which are known to be potent growth inhibitors of drug-resistant bacteria . These derivatives have shown effectiveness against strains such as MRSA and are considered promising candidates for developing new antibiotics.
Development of Antimicrobial Agents
The sulfonyl chloride group in this compound can act as a reactive intermediate, allowing for the creation of various antimicrobial agents. The trifluoromethyl groups enhance the compound’s ability to interact with bacterial enzymes, potentially leading to the development of novel treatments for bacterial infections .
Pharmaceutical Research
In pharmaceutical research, the trifluoromethyl group is often incorporated into drug molecules to improve their metabolic stability and bioavailability. This compound, with its two trifluoromethyl groups, could be a valuable precursor in the synthesis of such drugs .
Material Science Applications
The unique chemical structure of this compound makes it suitable for use in material science, particularly in the development of advanced polymers and coatings that require specific properties such as increased resistance to degradation or improved thermal stability .
Chemical Synthesis
As a reagent, this compound can be used in various chemical synthesis processes, including the preparation of complex organic molecules that find applications in different fields of chemistry and biochemistry .
Analytical Chemistry
In analytical chemistry, this compound could be used to modify surfaces or create specific markers for the detection and quantification of various biological substances, aiding in the development of sensitive and accurate diagnostic tools .
Agrochemical Research
The compound’s ability to act as a building block for more complex molecules makes it a candidate for the synthesis of new agrochemicals, potentially leading to the creation of more effective pesticides or herbicides .
Catalysis
In the field of catalysis, the compound’s sulfonyl chloride group can be used to introduce sulfonate esters into other molecules, which can significantly alter their reactivity and make them suitable as catalysts in a variety of chemical reactions .
Safety and Hazards
Propriétés
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O3S/c15-25(22,23)12-3-1-10(2-4-12)24-11-6-8(13(16,17)18)5-9(7-11)14(19,20)21/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXSCQVFAODCAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408997 |
Source


|
| Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
CAS RN |
885950-90-3 |
Source


|
| Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)
![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)


![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)
![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)



![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)
